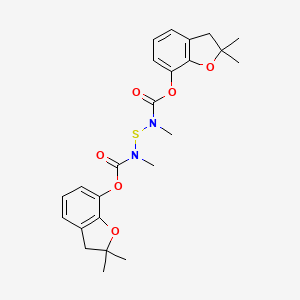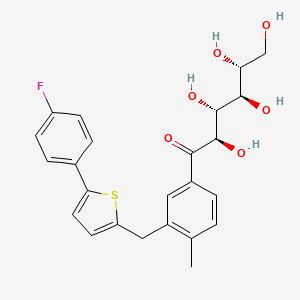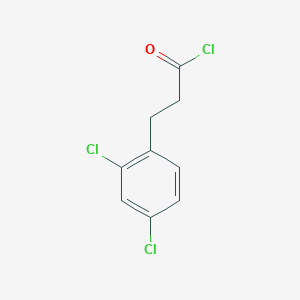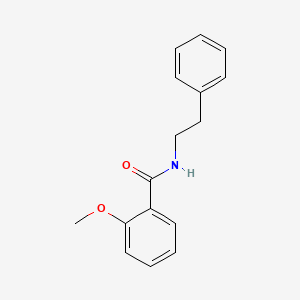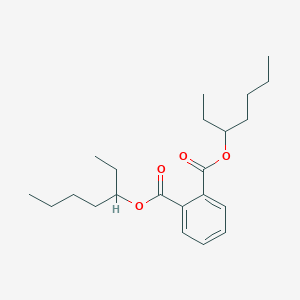
Bis(1-ethylpentyl) Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-ethylpentyl) Phthalate is a phthalate ester, a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalates are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to make them more flexible and easier to handle .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1-ethylpentyl) Phthalate is synthesized through the esterification of phthalic anhydride with 1-ethylpentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and 1-ethylpentanol are continuously fed into the system. The reaction mixture is heated, and the water by-product is removed through distillation. The resulting ester is then purified through processes such as vacuum distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(1-ethylpentyl) Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 1-ethylpentanol.
Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-ethylpentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Bis(1-ethylpentyl) Phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on liver function and reproductive health.
Mechanism of Action
Bis(1-ethylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of hormonal systems by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse health effects, including reproductive toxicity, liver dysfunction, and developmental issues. The molecular targets and pathways involved include the activation of peroxisome proliferator-activated receptors (PPARs) and the perturbation of fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different alkyl chain length.
Diisononyl Phthalate (DiNP): Another phthalate ester used as a plasticizer with a different alkyl chain structure.
Diisodecyl Phthalate (DiDP): Similar to DiNP but with a longer alkyl chain.
Uniqueness
Bis(1-ethylpentyl) Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. This uniqueness can influence its plasticizing efficiency, compatibility with different polymers, and its overall impact on material properties .
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
diheptan-3-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-9-13-17(7-3)25-21(23)19-15-11-12-16-20(19)22(24)26-18(8-4)14-10-6-2/h11-12,15-18H,5-10,13-14H2,1-4H3 |
InChI Key |
XOCDHGBOVRXZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)


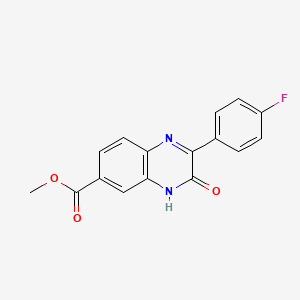
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
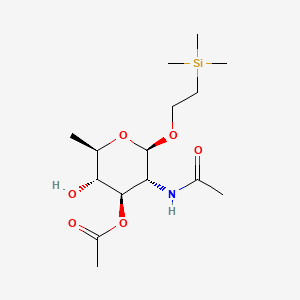
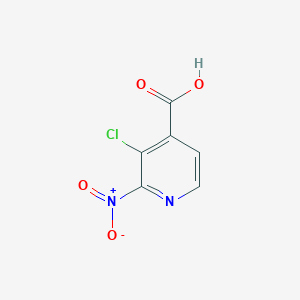
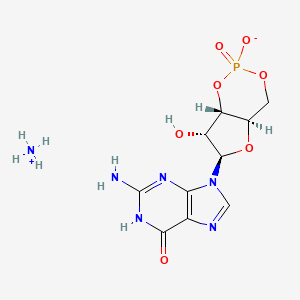
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
